molecular formula C22H19F3N2O4 B13792443 2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid

2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid

Cat. No.: B13792443
M. Wt: 432.4 g/mol
InChI Key: ALFFFXYAVMYFRM-UHFFFAOYSA-N
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Description

Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline moiety through a methoxy linkage.

Preparation Methods

The synthesis of Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- involves multiple steps, typically starting with the preparation of the isoquinoline intermediate. The synthetic route often includes:

    Step 1: Formation of the isoquinoline core through cyclization reactions.

    Step 2: Introduction of the trifluoromethyl group via electrophilic substitution.

    Step 3: Coupling of the phenyl ring with the isoquinoline core using a methoxy linker.

    Step 4: Attachment of the alanine derivative through amide bond formation.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The isoquinoline moiety is known to bind to DNA and proteins, influencing gene expression and protein function .

Comparison with Similar Compounds

Compared to other similar compounds, Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- stands out due to its unique combination of functional groups. Similar compounds include:

    Alanine derivatives: Such as N-methylalanine and N-ethylalanine.

    Isoquinoline derivatives: Including isoquinoline-3-carboxylic acid and isoquinoline-4-carboxylic acid.

    Trifluoromethyl phenyl compounds: Such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)phenol.

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .

Properties

Molecular Formula

C22H19F3N2O4

Molecular Weight

432.4 g/mol

IUPAC Name

2-methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid

InChI

InChI=1S/C22H19F3N2O4/c1-21(2,20(29)30)27-19(28)17-18(16-6-4-3-5-14(16)11-26-17)31-12-13-7-9-15(10-8-13)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

ALFFFXYAVMYFRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=C(C2=CC=CC=C2C=N1)OCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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